N-(5-chloro-2,4-dimethoxyphenyl)[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(5-chloro-2,4-dimethoxyphenyl)[1,1'-biphenyl]-4-carboxamide is an organic compound with the molecular formula C21H18ClNO3. This compound is known for its unique chemical structure, which includes a biphenyl core substituted with a carboxamide group and a 5-chloro-2,4-dimethoxyphenyl moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)[1,1'-biphenyl]-4-carboxamide typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with biphenyl-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2,4-dimethoxyphenyl)[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-chloro-2,4-dimethoxyphenyl)[1,1'-biphenyl]-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2,4-dimethoxyphenyl)-4-ethoxybenzamide
- N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzylamine
Uniqueness
N-(5-chloro-2,4-dimethoxyphenyl)[1,1'-biphenyl]-4-carboxamide is unique due to its specific substitution pattern and the presence of both a biphenyl core and a carboxamide group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C21H18ClNO3 |
---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C21H18ClNO3/c1-25-19-13-20(26-2)18(12-17(19)22)23-21(24)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,23,24) |
InChI Key |
HHKPJDQPHSOWGT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)Cl)OC |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)Cl)OC |
Origin of Product |
United States |
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